molecular formula C16H12Cl2FN5O B3790202 [3-(2,4-dichloro-5-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1H-imidazol-2-yl)methanone

[3-(2,4-dichloro-5-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1H-imidazol-2-yl)methanone

Cat. No.: B3790202
M. Wt: 380.2 g/mol
InChI Key: XTSDJWQDSFCVRT-UHFFFAOYSA-N
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Description

[3-(2,4-dichloro-5-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1H-imidazol-2-yl)methanone is a complex organic compound that features a unique combination of functional groups, including dichlorofluorophenyl, tetrahydropyrazolopyridine, and imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,4-dichloro-5-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1H-imidazol-2-yl)methanone involves multiple steps, starting with the preparation of the core pyrazolopyridine structure. This is typically achieved through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

[3-(2,4-dichloro-5-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1H-imidazol-2-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of [3-(2,4-dichloro-5-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • [3-(2,4-dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
  • 2,4-dichloro-5-fluorophenyl substituted arylidenetriazolothiazolidinones
  • 3,5-dichloro-4-fluorobenzotrifluoride

Uniqueness

Compared to similar compounds, [3-(2,4-dichloro-5-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1H-imidazol-2-yl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[3-(2,4-dichloro-5-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1H-imidazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FN5O/c17-10-6-11(18)12(19)5-8(10)14-9-7-24(4-1-13(9)22-23-14)16(25)15-20-2-3-21-15/h2-3,5-6H,1,4,7H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSDJWQDSFCVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2C3=CC(=C(C=C3Cl)Cl)F)C(=O)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(2,4-dichloro-5-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1H-imidazol-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
[3-(2,4-dichloro-5-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1H-imidazol-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
[3-(2,4-dichloro-5-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1H-imidazol-2-yl)methanone
Reactant of Route 4
[3-(2,4-dichloro-5-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1H-imidazol-2-yl)methanone
Reactant of Route 5
[3-(2,4-dichloro-5-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1H-imidazol-2-yl)methanone
Reactant of Route 6
[3-(2,4-dichloro-5-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1H-imidazol-2-yl)methanone

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